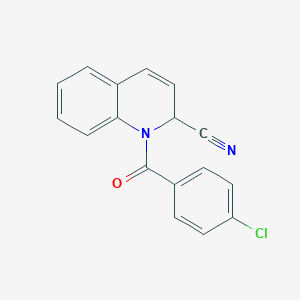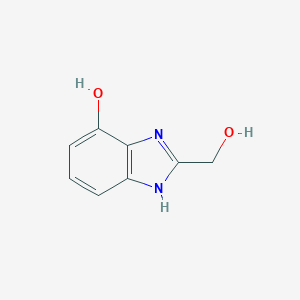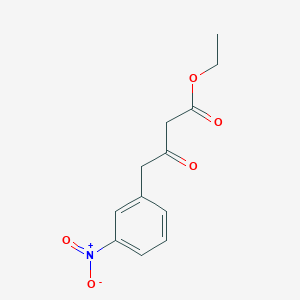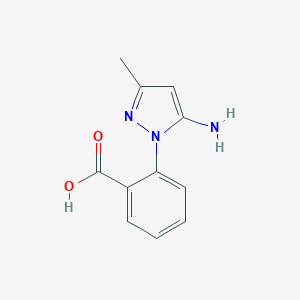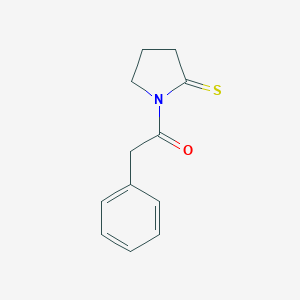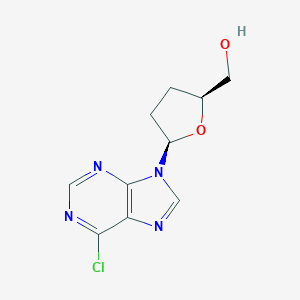
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine, commonly known as cladribine, is a synthetic purine nucleoside analog that has been used in the treatment of various hematological malignancies. It was first synthesized in the 1970s and was approved by the FDA in 1993 for the treatment of hairy cell leukemia. Since then, it has also been used for the treatment of other lymphoid malignancies such as chronic lymphocytic leukemia and multiple sclerosis.
作用機序
Cladribine is a prodrug that is converted to its active form, 2-chloroadenine triphosphate, in cells. This active metabolite is incorporated into DNA during replication, leading to DNA damage and subsequent apoptosis. Cladribine also inhibits the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, further contributing to its cytotoxic effects.
生化学的および生理学的効果
Cladribine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in leukemic cells, inhibit DNA synthesis and repair, and suppress the immune system. It has also been shown to have anti-inflammatory effects, making it useful in the treatment of autoimmune diseases such as multiple sclerosis.
実験室実験の利点と制限
Cladribine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, making it useful for studying DNA synthesis and repair. However, it also has several limitations. It is highly toxic, making it difficult to work with in vitro and in vivo. It also has a narrow therapeutic window, meaning that it can be difficult to achieve therapeutic concentrations without causing toxicity.
将来の方向性
There are several future directions for research on cladribine. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis. Clinical trials have shown promising results in this area, and further research is needed to fully understand the mechanism of action and potential side effects of this treatment. Another area of interest is the development of new analogs of cladribine that may have improved efficacy and reduced toxicity. Finally, there is interest in studying the use of cladribine in combination with other chemotherapeutic agents to improve treatment outcomes in hematological malignancies.
合成法
Cladribine is synthesized by the reaction of 2-chloroadenine with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with trimethylsilyl trifluoromethanesulfonate and triethylamine to form the final product.
科学的研究の応用
Cladribine has been extensively studied for its potential use in the treatment of various hematological malignancies. It has been shown to induce apoptosis in leukemic cells by inhibiting DNA synthesis and repair. It also has immunosuppressive properties that make it useful in the treatment of autoimmune diseases such as multiple sclerosis.
特性
CAS番号 |
120503-34-6 |
|---|---|
製品名 |
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine |
分子式 |
C10H11ClN4O2 |
分子量 |
254.67 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChIキー |
HYFBPEGMDSQUBT-NKWVEPMBSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
正規SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
その他のCAS番号 |
120503-34-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




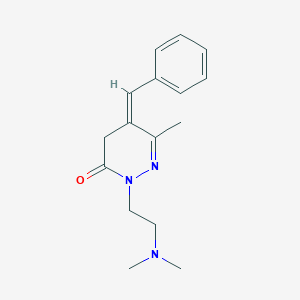
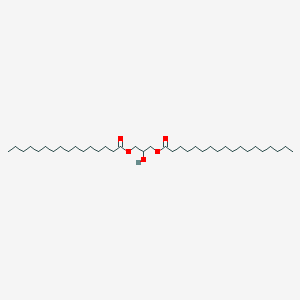
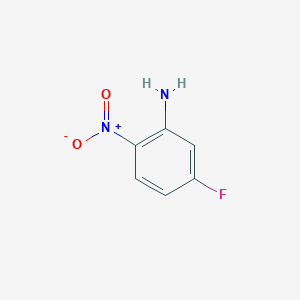

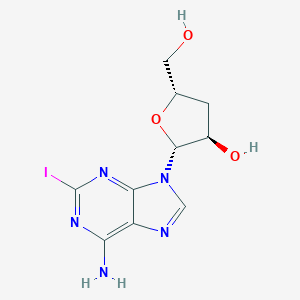
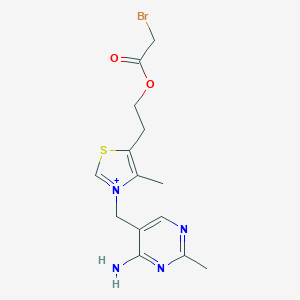
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
